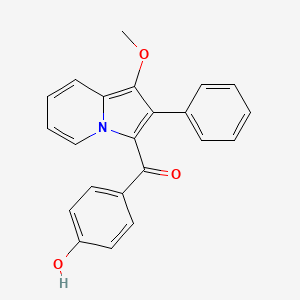
2-tert-Butyl-1,3-benzoxaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-1,3-benzoxaphosphole is an organophosphorus compound that features a benzoxaphosphole ring system with a tert-butyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-1,3-benzoxaphosphole typically involves the reaction of a suitable phosphine precursor with an ortho-substituted phenol. One common method includes the use of tert-butylphosphine and 2-hydroxybenzaldehyde under controlled conditions to form the desired benzoxaphosphole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-tert-Butyl-1,3-benzoxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-tert-Butyl-1,3-benzoxaphosphole has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-1,3-benzoxaphosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic systems, or interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-tert-Butyl-1,3-benzoxazole: Similar structure but lacks the phosphorus atom.
2-tert-Butyl-1,3-benzothiazole: Contains sulfur instead of phosphorus.
2-tert-Butyl-1,3-benzoxaphosphinine: Similar phosphorus-containing compound with different ring structure.
Uniqueness: 2-tert-Butyl-1,3-benzoxaphosphole is unique due to the presence of the phosphorus atom within the benzoxaphosphole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis, materials science, and potentially in medicinal chemistry.
Propiedades
Número CAS |
77013-92-4 |
|---|---|
Fórmula molecular |
C11H13OP |
Peso molecular |
192.19 g/mol |
Nombre IUPAC |
2-tert-butyl-1,3-benzoxaphosphole |
InChI |
InChI=1S/C11H13OP/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3 |
Clave InChI |
KANHKUPZQLUSMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=PC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


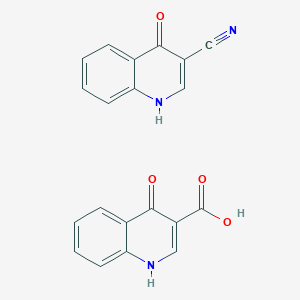
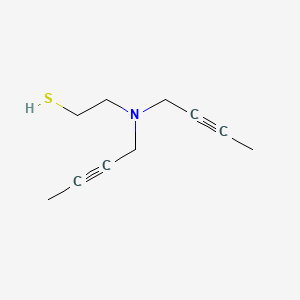
![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)
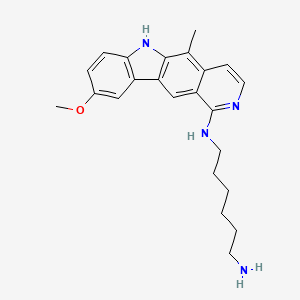
![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)
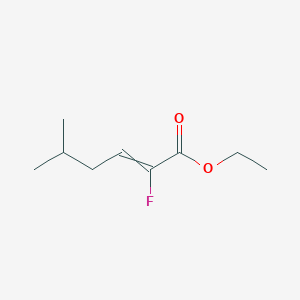
![(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14450392.png)
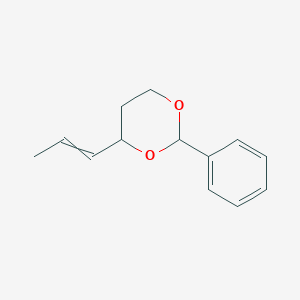

![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)

![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)
